molecular formula C20H25Cl2N5O2S B2419440 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189891-95-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2419440
CAS No.: 1189891-95-9
M. Wt: 470.41
InChI Key: JDRRUFPXSXDWQN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S.ClH/c1-3-25-7-6-16(23-25)19(27)26(9-8-24-10-12-28-13-11-24)20-22-17-14(2)4-5-15(21)18(17)29-20;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRUFPXSXDWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C20H18ClN5OS
Molecular Weight 411.9 g/mol
CAS Number 1171341-82-4

Structure

The compound features a pyrazole ring substituted with a benzo[d]thiazole moiety and a morpholinoethyl group, which contributes to its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can selectively inhibit COX-II with varying potencies:

CompoundIC50 (μM)Selectivity Ratio
PYZ30.01138x (vs Rofecoxib)
PYZ280.26>192.3
Celecoxib0.28178.57

These compounds show promise for therapeutic applications in conditions characterized by inflammation, such as arthritis and cardiovascular diseases .

Case Studies

  • Efficacy in Animal Models : In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that these compounds significantly reduced inflammation in rodent models of arthritis. The observed reduction in paw swelling correlated with decreased levels of inflammatory cytokines in serum samples .
  • Comparative Studies : Comparative studies with standard COX inhibitors like Celecoxib indicated that certain derivatives exhibited comparable or superior anti-inflammatory effects while maintaining a favorable safety profile regarding gastrointestinal side effects .

Safety and Toxicology

While the anti-inflammatory potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound exhibits low ulcerogenic potential compared to traditional NSAIDs, making it a candidate for safer long-term use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.